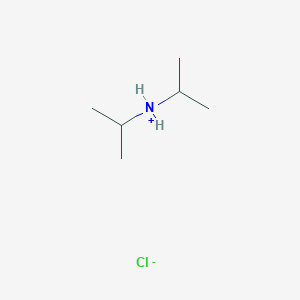
Diisopropylamine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropylamine hydrochloride is a chemical compound with the linear formula [(CH3)2CH]2NH·HCl . It is a derivative of diisopropylamine, a secondary amine with the chemical formula (Me2CH)2NH (Me = methyl) . Diisopropylamine is a colorless liquid with an ammonia-like odor . Its lithium derivative, lithium diisopropylamide, known as LDA, is a widely used reagent .
Synthesis Analysis
Diisopropylamine can be synthesized using acetone, ammonia, and hydrogen as raw materials. The reaction occurs at 150-220 °C under normal pressure with nickel, copper, and clay as catalysts . The conversion rate of acetone is 98%, and the crude products of mono- and diisopropylamine are obtained . Diisopropylamine reacts with organolithium reagents to give lithium diisopropylamide (LDA) .
Molecular Structure Analysis
The molecular formula of Diisopropylamine hydrochloride is C6H16ClN . The average mass is 137.651 Da and the monoisotopic mass is 137.097122 Da .
Chemical Reactions Analysis
Diisopropylamine is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA) . Warming the solution to 0 degrees C converts the aryllithium to 2-fluoro-6-(diisopropylamino)pyridine .
Physical And Chemical Properties Analysis
Diisopropylamine is a colorless liquid with an ammonia-like odor . It has a density of 0.722 g/mL , a melting point of -61.00 °C , and a boiling point of 83 to 85 °C . It is miscible in water and has a vapor pressure of 9.3 kPa (at 20°C) .
Wissenschaftliche Forschungsanwendungen
Medical Applications :
- As a cardiovascular drug, diisopropylamine hydrochloride was studied for its hemodynamic effects in hypertensive patients, showing a significant decrease in blood pressure and cardiac output (Retzke, U. et al., 1980).
- In dermatology and cosmetology, it's used to adjust the pH of cosmetic formulations. Despite being an irritant, it's considered safe when not combined with N-nitrosating agents (Andersen, F. A., 1995).
Treatment of Diseases :
- It has been used in treating nonalcoholic fatty liver disease (NAFLD). A study showed diisopropylamine dichloroacetate was effective and safe in treating NAFLD (Lu, L. et al., 2005).
Chemical Analysis and Quality Control :
- Various studies have developed High-Performance Liquid Chromatography (HPLC) methods for determining diisopropylamine dichloroacetate in medical formulations, indicating its importance in quality control and pharmaceutical preparations (Xin, H., 2008).
Liver Disease Research :
- Its efficacy in treating chronic hepatitis B and promoting liver metabolism has been examined. The substance showed positive effects on liver function and clinical symptoms in patients with moderate and severe chronic hepatitis B (Rong, W., 2008).
Catalysis and Synthesis :
- Diisopropylamine has been used as an effective catalyst in the synthesis of aryl disulfides, indicating its utility in chemical synthesis and industrial processes (Kuciński, K. & Hreczycho, G., 2018).
Chemical Warfare Agent Decontamination :
- It's involved in the decontamination of chemical warfare agents. The chemical analysis post-decontamination provides insights into verification and forensic attribution (Hopkins, F. B. et al., 2014).
Corrosion Inhibition :
- Diisopropylamine methyl urea, synthesized from diisopropylamine, has shown effectiveness as a corrosion inhibitor. Its inhibitory performance was evaluated and found effective, indicating its application in industrial maintenance and preservation (Zhou, F. & Zhang, H., 2015).
Skin Care and Dermatology :
- Diisopropylamine dichloroacetate has been found to enhance both the proliferation and differentiation of normal human keratinocytes in vitro, which could be linked to the turnover of skin epidermis (Kitamura, N. et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Diisopropylamine is a widely used reagent in organic synthesis . Its main commercial applications are as a precursor to the herbicide, diallate and triallate, as well as certain sulfenamides used in the vulcanization of rubber . It is also used to prepare N,N-Diisopropylethylamine (Hünig’s base) by alkylation with diethyl sulfate . The bromide salt of diisopropylamine, diisopropylammonium bromide, is a room-temperature organic ferroelectric material .
Relevant Papers
A paper titled “Diisopropylamine as a single catalyst in the synthesis of aryl disulfides” discusses the use of diisopropylamine as a very effective catalyst in the synthesis of disulfides . This procedure opens a low-cost, green, and industrially applicable synthetic pathway to obtain aryl disulfides .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Diisopropylamine hydrochloride can be achieved through the reaction of diisopropylamine with hydrochloric acid.", "Starting Materials": [ "Diisopropylamine", "Hydrochloric acid" ], "Reaction": [ "Add diisopropylamine to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold diethyl ether", "Dry the solid under vacuum to obtain Diisopropylamine hydrochloride" ] } | |
CAS-Nummer |
22675-80-5 |
Molekularformel |
C6H16ClN |
Molekulargewicht |
137.65 g/mol |
IUPAC-Name |
N-ethyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5-7-6(2,3)4;/h7H,5H2,1-4H3;1H |
InChI-Schlüssel |
BMVGRQFYWXVLDD-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]C(C)C.[Cl-] |
Kanonische SMILES |
CCNC(C)(C)C.Cl |
Verwandte CAS-Nummern |
108-18-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-prop-2-enyl-3-[(4-propylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B7752103.png)
![(Z)-4-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B7752113.png)
![2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone](/img/structure/B7752118.png)

![2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B7752138.png)
![1-amino-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B7752151.png)

![3-{1-[(5-Chloro-2-methylphenyl)amino]-1-oxopropan-2-yl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7752160.png)
![5-(3,4-Dimethylphenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B7752164.png)
